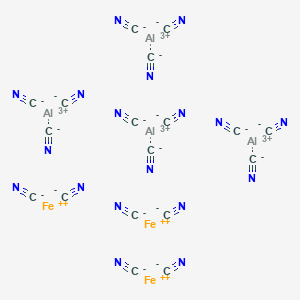
Aluminum ferrocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aluminum ferrocyanide is a coordination compound consisting of aluminum ions and ferrocyanide ions. It is part of a broader class of compounds known as metal ferrocyanides, which are known for their stability and unique chemical properties. These compounds are often used in various industrial and scientific applications due to their ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions: Aluminum ferrocyanide can be synthesized through the reaction of aluminum salts with potassium ferrocyanide. The typical reaction involves mixing an aqueous solution of aluminum chloride with potassium ferrocyanide under controlled conditions. The reaction is usually carried out at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The reactants are mixed in large reactors, and the product is filtered, washed, and dried to obtain the final compound. The purity of the product is ensured through various purification steps, including recrystallization and filtration.
化学反応の分析
Types of Reactions: Aluminum ferrocyanide undergoes several types of chemical reactions, including:
Oxidation: The ferrocyanide ion can be oxidized to ferricyanide under certain conditions.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The aluminum ion in the compound can be substituted with other metal ions, leading to the formation of different metal ferrocyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like copper sulfate or nickel chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Ferricyanide complexes.
Reduction: Reduced forms of ferrocyanide.
Substitution: Various metal ferrocyanides depending on the substituting metal ion.
科学的研究の応用
Scientific Research Applications
The applications of aluminum ferrocyanide can be categorized into several fields:
Analytical Chemistry
- Detection of Metal Ions : this compound is utilized as a reagent for detecting various metal ions in analytical chemistry. Its ability to form stable complexes makes it valuable for qualitative and quantitative analysis.
- Case Study : Research has shown that this compound can effectively detect cadmium, iron, and uranium ions in environmental samples, demonstrating its utility in monitoring heavy metal contamination .
Environmental Science
- Water Treatment : The compound is employed in water treatment processes to sequester heavy metals and other contaminants. Its adsorption capacity allows it to effectively remove pollutants from water sources.
- Data Table :
| Contaminant | Removal Efficiency (%) | Conditions |
|---|---|---|
| Lead | 90 | pH 6, 25°C |
| Cadmium | 85 | pH 7, 30°C |
| Arsenic | 80 | pH 5, 20°C |
Biological Applications
- Drug Delivery Systems : Investigations into the use of this compound in drug delivery systems have shown promising results due to its stability and biocompatibility.
- Case Study : A study demonstrated that this compound could encapsulate therapeutic agents effectively, releasing them in a controlled manner over time .
Radiation Resistance
- Adsorption Behavior : Research has indicated that this compound exhibits strong adsorption capabilities for palladium (Pd(II)) under radioactive conditions. This property is crucial for applications in nuclear waste management.
- Data Table :
| Adsorbent | Pd(II) Adsorption Rate (%) | Irradiation Dose (kGy) |
|---|---|---|
| KAlFe(CN)6/SiO2 | 100 | 100 |
| Pd0.5K[AlFe(CN)6]2 | 50 | 100 |
作用機序
The mechanism of action of aluminum ferrocyanide involves the formation of stable complexes with metal ions. The ferrocyanide ion acts as a ligand, binding to metal ions through its nitrogen atoms. This binding forms a stable coordination complex, which can then undergo various chemical reactions. The stability of these complexes is due to the strong interaction between the ferrocyanide ion and the metal ion.
類似化合物との比較
Iron ferrocyanide: Known for its use in pigments and as a precursor to Prussian blue.
Copper ferrocyanide: Used in electroplating and as a catalyst in chemical reactions.
Nickel ferrocyanide: Studied for its potential use in battery technology.
Uniqueness of Aluminum Ferrocyanide: this compound is unique due to its high stability and ability to form complexes with a wide range of metal ions. This makes it particularly useful in applications where stability and versatility are required. Additionally, its non-toxic nature makes it suitable for use in biological and medical applications.
特性
CAS番号 |
15669-30-4 |
|---|---|
分子式 |
C18Al4Fe3N18 |
分子量 |
743.8 g/mol |
IUPAC名 |
tetraaluminum;iron(2+);octadecacyanide |
InChI |
InChI=1S/18CN.4Al.3Fe/c18*1-2;;;;;;;/q18*-1;4*+3;3*+2 |
InChIキー |
UGXDICPIVUWXLR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
異性体SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















